2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid
Overview
Description
2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid is a complex organic compound with the molecular formula C14H11FN2O4 This compound is characterized by the presence of a nicotinic acid core substituted with an amino group and a fluorinated methoxycarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorinated Intermediate: The starting material, 3-fluoro-5-methoxycarbonylbenzene, is synthesized through a series of reactions involving fluorination and esterification.
Coupling Reaction: The fluorinated intermediate is then coupled with a nicotinic acid derivative under specific conditions to form the desired product. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar steps but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluorinated groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using reagents like sodium azide or electrophilic substitution using reagents like bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid
- 2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid
Uniqueness
2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-amino-5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)8-2-7(3-10(15)4-8)9-5-11(13(18)19)12(16)17-6-9/h2-6H,1H3,(H2,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWUAAWPYMOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688139 | |
Record name | 2-Amino-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-16-3 | |
Record name | 3-Pyridinecarboxylic acid, 2-amino-5-[3-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261973-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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